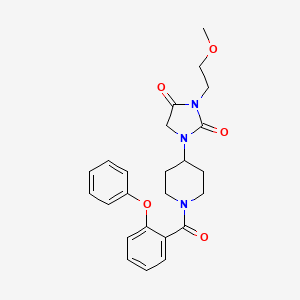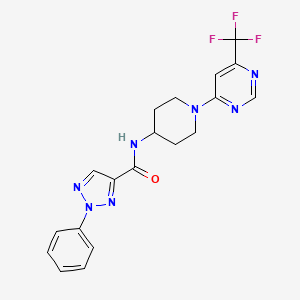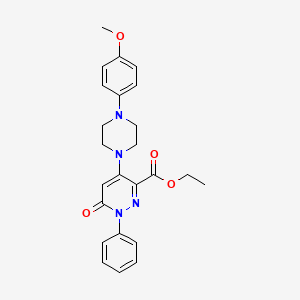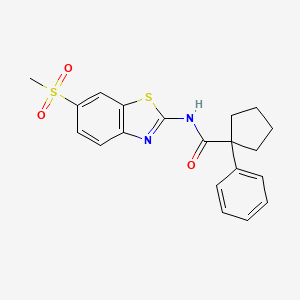
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as MPBD, is a novel compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. MPBD is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is not fully understood. However, it is believed that 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its pharmacological effects through the modulation of various signaling pathways. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to modulate the activity of various transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the replication of viruses by inhibiting viral protease activity. Furthermore, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several advantages for lab experiments. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that can be easily synthesized in large quantities with a high purity. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to have low toxicity in animal models, making it a safe compound for in vivo experiments. However, the limitations of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione include its limited solubility in water and its instability in acidic and basic conditions.
Orientations Futures
There are several future directions for the research on 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione. One future direction is the investigation of the potential of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis method of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione to improve its yield and purity. Furthermore, future research could investigate the structure-activity relationship of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione to identify more potent derivatives.
Méthodes De Synthèse
The synthesis method of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves the reaction of 1-(2-phenoxybenzoyl)piperidin-4-ylamine with 3-(2-methoxyethyl)imidazolidine-2,4-dione in the presence of a suitable solvent and a catalyst. The reaction yields 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has shown potential as a therapeutic agent for the treatment of various diseases. Several studies have reported the anticancer, antiviral, and anti-inflammatory properties of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the replication of viruses such as HIV and HCV. Furthermore, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-16-15-26-22(28)17-27(24(26)30)18-11-13-25(14-12-18)23(29)20-9-5-6-10-21(20)32-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFFCMEOYPIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2937280.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2937285.png)

![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)


![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)
